The Strategic Keystone: A Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in Modern Drug Discovery
The Strategic Keystone: A Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in Modern Drug Discovery
For Immediate Release
Shanghai, China – January 28, 2026 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among these, the 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" of immense value. This guide provides an in-depth technical overview of a key derivative, 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine (CAS Number: 1368194-74-4) , a critical building block for the synthesis of targeted therapies, particularly in oncology and immunology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, properties, and applications.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Locus of Potent Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a recurring motif in a multitude of biologically active compounds. Its structural similarity to adenine allows it to function as a hinge-binding motif in the ATP-binding pocket of numerous kinases. This fundamental interaction provides a robust anchor for the design of potent and selective kinase inhibitors. The strategic placement of a methanamine group at the 2-position of this scaffold, as in our subject compound, introduces a versatile functional handle for further chemical elaboration, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant therapeutic potential across a range of diseases by targeting key kinases involved in signal transduction pathways. These include, but are not limited to:
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Janus Kinases (JAKs): Crucial mediators of cytokine signaling, making them attractive targets for autoimmune diseases like rheumatoid arthritis.
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Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, with inhibitors being developed for B-cell malignancies and autoimmune disorders.[1]
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p21-Activated Kinase 4 (PAK4): Implicated in cancer cell proliferation, survival, and metastasis.[2]
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Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, representing a promising target for cancer immunotherapy.[3]
The amine functionality of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine serves as a nucleophilic point for the introduction of diverse substituents, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this key intermediate is essential for its effective utilization in synthetic campaigns.
| Property | Value | Source |
| CAS Number | 1368194-74-4 | [4] |
| Molecular Formula | C₇H₈N₄ | [4] |
| Molecular Weight | 148.17 g/mol | [4] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in polar organic solvents | |
| SMILES | NCC1=NC=C2C(NC=C2)=N1 | [4] |
Synthetic Strategy and Experimental Protocol
While the direct, step-by-step synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is not extensively detailed in peer-reviewed literature as a standalone procedure, a viable and robust synthetic route can be constructed based on established methodologies for analogous pyrrolopyrimidine derivatives. The proposed synthesis commences with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. A key strategic consideration is the protection of the pyrrole nitrogen to prevent unwanted side reactions during subsequent transformations.
Proposed Synthetic Workflow
The proposed synthesis involves a three-step sequence: protection of the pyrrole nitrogen, selective reduction of one chloro group, cyanation at the 2-position, and finally, reduction of the nitrile to the desired primary amine.
Caption: Proposed synthetic workflow for 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established procedures for similar transformations on the pyrrolopyrimidine scaffold. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.
Step 1: Protection of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Rationale: Protection of the N7 position is crucial to prevent N-alkylation in subsequent steps and to improve solubility in organic solvents. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable choice due to its stability under various reaction conditions and its facile removal.
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Procedure:
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To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at 0 °C for 30 minutes, then add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the N-protected intermediate.
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Step 2: Selective Dechlorination
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Rationale: A selective reduction of the more reactive 4-chloro position is required. Catalytic hydrogenation is a common and effective method for this transformation.[5]
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Procedure:
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Dissolve the N-protected 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
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Subject the mixture to hydrogenation at atmospheric pressure (or slightly elevated pressure) of hydrogen gas at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the N-protected 2-chloropyrrolo[2,3-d]pyrimidine.
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Step 3: Cyanation
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Rationale: The introduction of a cyano group at the 2-position provides the precursor for the final amine. A palladium-catalyzed cyanation reaction is a reliable method for this conversion.
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Procedure:
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To a solution of the N-protected 2-chloropyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
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Degas the mixture with nitrogen or argon and heat to 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to obtain the N-protected 2-cyanopyrrolo[2,3-d]pyrimidine.
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Step 4: Nitrile Reduction and Deprotection
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Rationale: The final step involves the reduction of the nitrile to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The deprotection of the SEM group is typically performed under acidic conditions or with a fluoride source.
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Procedure (using LiAlH₄):
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To a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the N-protected 2-cyanopyrrolo[2,3-d]pyrimidine (1.0 eq) in THF dropwise.
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Stir the reaction at room temperature for 4-6 hours.
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Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
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Filter the resulting suspension and wash the solid with THF.
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Concentrate the filtrate to obtain the crude N-protected amine.
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For deprotection, dissolve the crude product in a suitable solvent (e.g., dichloromethane or THF) and treat with a deprotecting agent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).
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Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.
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Purify the final compound, 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine, by a suitable method such as crystallization or column chromatography.
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Application in Targeted Therapy: A Kinase Inhibitor Building Block
The true value of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The primary amine provides a convenient attachment point for a wide array of side chains, which can be designed to interact with specific residues in the kinase active site, thereby conferring selectivity and potency.
Caption: Role of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in drug discovery.
For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the aminomethyl group can be acylated or reductively aminated with various fragments to optimize interactions within the BTK active site, leading to potent and selective inhibition.[1] Similarly, for Janus Kinase (JAK) inhibitors, this amine serves as a crucial linker to connect the hinge-binding pyrrolopyrimidine core to moieties that occupy the solvent-exposed region of the ATP-binding pocket, a common strategy to enhance selectivity among the highly homologous JAK family members.
Conclusion
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is a high-value, strategic intermediate for the synthesis of a new generation of targeted therapeutics. Its inherent drug-like scaffold and the versatile aminomethyl functionality make it an indispensable tool for medicinal chemists. The proposed synthetic route, based on established chemical transformations, provides a reliable pathway for its preparation, enabling further exploration of the vast therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine chemical space. As our understanding of kinase biology deepens, the demand for such well-designed molecular building blocks will undoubtedly continue to grow, solidifying the importance of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine in the future of drug discovery.
References
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Process for preparing 7h-pyrrolo [2, 3-d] pyrimidine compounds.
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
- Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflamm
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- Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
- Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed.
- 1368194-74-4|7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine. BLDpharm.
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